molecular formula C15H19NO4 B558586 (R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 115962-35-1

(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B558586
M. Wt: 277.31 g/mol
InChI Key: HFPVZPNLMJDJFB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis. It’s used to protect amines from reacting with other reagents during a chemical reaction . The compound you mentioned seems to be a derivative of tetrahydroisoquinoline, which is a type of organic compound known as a heterocyclic compound .


Synthesis Analysis

The Boc group can be introduced into a variety of organic compounds using methods such as the reaction with Boc anhydride or Boc chloride . The specific synthesis pathway for your compound would depend on the starting materials and the desired reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydroisoquinoline ring, a carboxylic acid group, and a Boc-protected amine. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine . Other reactions would depend on the specific structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, Boc-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions .

Scientific Research Applications

  • An improved synthesis method for a closely related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was developed. This method utilizes a modified Pictet-Spengler reaction, achieving 95% yield with minimal racemization. The final product achieved an enantiomeric excess of 99.4% after recrystallization (Liu et al., 2008).

  • The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), a related tert-butoxycarbonylation reagent, has been used for the tert-butoxycarbonylation of acidic substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, without the need for a base (Saito et al., 2006).

  • A study on the synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, including the synthesis of the alkaloid (+)-corlumine, was reported. This synthesis involved a double deprotonation with (tert-butyl)lithium (Huber & Seebach, 1987).

  • The resolution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders for stereoselective hydrolysis was evaluated, demonstrating the potential for chiral resolution of such compounds (Sánchez et al., 2001).

  • Research on the synthesis of substituted tetrahydroisoquinolines by lithiation and then electrophilic quenching has been conducted, showcasing a method to produce various 1-substituted tetrahydroisoquinoline products (Talk et al., 2016).

Safety And Hazards

Like many organic compounds, this compound should be handled with care. It may cause skin and eye irritation, and it should not be ingested or inhaled .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in the synthesis of more complex molecules, as a building block in medicinal chemistry, or as a probe in biological research .

properties

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPVZPNLMJDJFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350917
Record name Boc-D-Tic-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

115962-35-1
Record name Boc-D-Tic-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Citations

For This Compound
1
Citations
VM Truax - 2014 - search.proquest.com
CXCR4 is a G-protein coupled receptor (GPCR) that binds to the chemokine, CXCL12 (SDF-1, stromal cell derived factor-1). The CXCR4/CXCL12 signaling axis plays an essential role …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.